molecular formula C17H16BrN5OS B12149984 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

Cat. No.: B12149984
M. Wt: 418.3 g/mol
InChI Key: XQVBHMGGNOWDDM-UHFFFAOYSA-N
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Description

系统命名与结构解析

目标化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则:

  • 母体结构 :1,2,4-三唑环作为核心骨架,其3位被硫醚基团取代,5位连接3-甲基苯基,4位为氨基
  • 取代基定位 :硫醚桥接的乙酰胺基团中,氮原子进一步与3-溴苯基形成取代酰胺结构

分子式为 $$ \text{C}{17}\text{H}{16}\text{BrN}_{5}\text{OS} $$,分子量计算值为418.3 g/mol(与PubChem CID 979824类似物一致)。关键官能团的电子特性如下表所示:

官能团 电子效应 空间构型
1,2,4-三唑环 共轭π体系,弱碱性 平面刚性结构
硫醚桥 (-S-) 极性可调性 柔性连接链
乙酰胺 (-NHCO-) 氢键供体/受体 锥形空间分布

同类化合物的结构变异

通过对比类似物(如CID 979824、Smolecule S15707468)发现:

  • 苯环取代基 :3-甲基与4-溴的引入可能通过立体位阻效应影响分子与靶标的结合模式
  • 硫醚位置 :三唑环3位的硫原子作为电子云密度调节节点,可增强化合物的代谢稳定性

Properties

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5OS/c1-11-4-2-5-12(8-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-3-6-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

XQVBHMGGNOWDDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide typically involves the reaction of 4-amino-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with N-(3-bromophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its biological activity, and a sulfanyl group that may enhance its reactivity. The presence of the bromophenyl and methylphenyl groups contributes to its unique electronic properties, making it suitable for various applications.

Medicinal Chemistry

The compound's structural features suggest potential as a pharmacological agent . Studies have indicated that triazole derivatives exhibit significant anti-inflammatory and anticancer properties. For instance:

  • Anti-inflammatory Activity : In silico studies have shown that similar compounds can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests that the compound may also exhibit similar properties, warranting further investigation through molecular docking studies .
  • Anticancer Potential : Triazole derivatives have been evaluated for their anticancer activity against various cell lines. For example, compounds with similar structures have demonstrated growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H460 .

Agricultural Chemistry

Triazole compounds are widely recognized for their use as fungicides. The unique structure of this compound may provide it with antifungal properties that could be beneficial in agriculture:

  • Fungicidal Activity : Research into related triazole compounds has shown effectiveness against a range of fungal pathogens. The potential application of this compound as a fungicide could be explored through field trials and laboratory assays.

Material Science

The incorporation of triazole groups into polymers has been studied for enhancing material properties:

  • Polymer Development : The compound could serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Its ability to form coordination complexes with metals may also lead to applications in catalysis or as sensors.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of triazole derivatives similar to the compound . The derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity. The results indicated that modifications to the triazole ring significantly influenced biological activity.

Case Study 2: Synthesis and Characterization

The synthesis of related triazole compounds involved multiple steps including cyclization reactions and nucleophilic substitutions. Characterization techniques such as NMR and mass spectrometry confirmed the structures of synthesized compounds, providing insights into optimizing synthetic routes for higher yields .

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common 1,2,4-triazole core with sulfanyl-acetamide substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name R1 (Triazole-5 Position) R2 (Acetamide-N Position) Key Findings References
AS111 : 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 2-pyridyl 3-methylphenyl 1.28× more potent anti-inflammatory activity than diclofenac (COX-2 inhibition)
Target Compound 3-methylphenyl 3-bromophenyl Structural similarity to AS111; bromine may enhance lipophilicity/binding
VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide pyridin-3-yl 4-ethylphenyl Orco agonist (olfaction modulation)
OLC-12 : 2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-pyridinyl 4-isopropylphenyl Orco agonist; robust channel activation in insects
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide 2-fluorophenyl 4-bromo-2-methylphenyl No explicit activity data; halogenation may influence toxicity
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide 2-chlorophenyl 4-butylphenyl Potential anti-inflammatory/antiexudative activity (structural screening)

Physicochemical and Pharmacokinetic Properties

  • Synthetic Accessibility : The sulfanyl-acetamide linkage is synthetically tractable via thiol-alkylation reactions, as demonstrated in analogs like 7h (chlorophenyl derivative) .

Biological Activity

The compound 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, structure-activity relationships (SAR), and synthesis methods.

  • Molecular Formula : C24_{24}H21_{21}N5_5O3_3S
  • Molecular Weight : 459.52 g/mol
  • CAS Number : 578719-36-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study investigated a series of N-substituted 1,2,4-triazole derivatives for their anti-proliferative effects against the HepG2 liver cancer cell line. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity.

  • MTT Assay Results :
    • The compound demonstrated an IC50_{50} value indicating its potency against HepG2 cells.
    • Compounds with methyl substituents at the ortho-position showed significantly lower IC50_{50} values compared to those with electron-withdrawing groups (e.g., bromo groups).
CompoundIC50_{50} (µg/mL)Activity Level
6d13.004High
6b16.782Moderate
6e28.399Low

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Electron-donating groups such as methyl enhance the anticancer activity.
  • Electron-withdrawing groups like bromo reduce the efficacy.

The order of activity based on substituents was established as follows:
2 3 Dimethyl phenyl>2 4 Dimethyl phenyl>3 Methyl phenyl>4 Methyl phenyl>2 Bromo phenyl>4 Bromo phenyl\text{2 3 Dimethyl phenyl}>\text{2 4 Dimethyl phenyl}>\text{3 Methyl phenyl}>\text{4 Methyl phenyl}>\text{2 Bromo phenyl}>\text{4 Bromo phenyl}

Synthesis Methods

The synthesis of triazole derivatives often employs ultrasound-assisted methods which significantly improve yields and reaction times compared to conventional methods. For example, a study reported yields between 75% and 89% for various N-substituted triazole derivatives synthesized under ultrasound radiation.

Reaction Conditions:

  • Ultrasound Radiation : Enhanced reaction rates.
  • Temperature Control : Varied temperatures optimized yields.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Case Study A :
    • Investigated a derivative with two methyl groups at the ortho-position which exhibited an IC50_{50} of 13.004 µg/mL against HepG2 cells.
    • Structural analysis confirmed the presence of key functional groups responsible for activity.
  • Case Study B :
    • Focused on electron-withdrawing vs. electron-donating substitutions.
    • Found that compounds with electron-donating groups consistently outperformed those with electron-withdrawing groups in cytotoxicity assays.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of substituted triazoles and thiol-ether bond formation. Key steps include:

  • Triazole ring formation : Using hydrazine derivatives and carbonyl compounds under reflux conditions .
  • Sulfanyl group introduction : Reaction with mercaptoacetic acid derivatives in basic media (e.g., DMF with K₂CO₃) .
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H, ¹³C) and IR spectroscopy confirm structural integrity .

Q. What analytical techniques are critical for ensuring purity and structural fidelity of this compound?

  • Methodology :

  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass confirmation) .
  • Elemental analysis : Confirms empirical formula alignment .

Q. What preliminary biological screening data exist for this compound?

  • Findings : Structural analogs with triazole and sulfanyl groups exhibit:

  • Antimicrobial activity : MIC values ranging from 8–64 µg/mL against Gram-positive bacteria .
  • Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How do substituent variations (e.g., bromophenyl vs. methylphenyl) influence bioactivity, and how can SAR studies be designed?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogs (e.g., 3-bromophenyl vs. 4-methylphenyl) in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins .
    • Data : Methyl groups enhance lipophilicity (logP), improving membrane permeability, while bromine increases steric bulk, affecting target selectivity .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) .
  • Dose-response validation : Reproduce assays with standardized protocols (e.g., MTT for cytotoxicity) .
    • Example : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or compound solubility in media .

Q. How can the mechanism of action be elucidated for this compound’s anticancer effects?

  • Methodology :

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western blotting : Validate protein targets (e.g., Bcl-2, caspase-3) .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

  • Challenges :

  • Low yield in thiol coupling : Optimize solvent (e.g., DMF → DMSO) and temperature (60°C → 80°C) .
  • Purification difficulties : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate) .
    • Solutions : Employ coupling agents (e.g., HBTU) to enhance reaction efficiency .

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